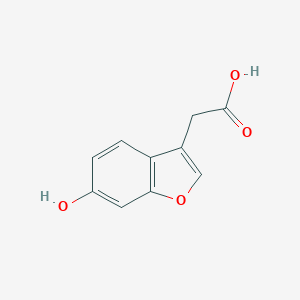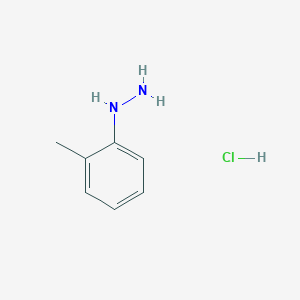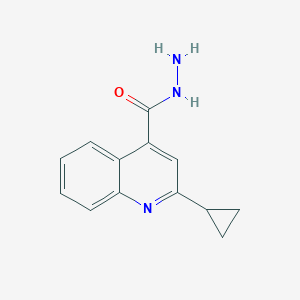
2-Cyclopropylquinoline-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-Cyclopropylquinoline-4-carbohydrazide often involves complex reactions, including cyclization, cyclopropanation, and the incorporation of various functional groups to achieve the desired chemical structure. For example, a synthesis route involves the reaction of N'-(2-alkynylbenzylidene)hydrazide with cycloprop-2-ene-1,1-dicarboxylate co-catalyzed by silver triflate and tris(triphenylphosphine)rhodium chloride, leading to pyrazolo[5,1-a]isoquinolines through cycloaddition and cyclopropane opening reactions (Yao et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Cyclopropylquinoline-4-carbohydrazide is characterized by complex ring systems, often including cyclopropyl groups and quinoline moieties. For instance, the structure of 2-phenylquinoline-4-carboylhydrazide and its metal complexes have been analyzed, revealing insights into the ligand's coordination and the overall geometry of the complexes (Xi et al., 2009).
Chemical Reactions and Properties
2-Cyclopropylquinoline-4-carbohydrazide and its derivatives undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and metal-catalyzed transformations. These reactions are crucial for modifying the compound's chemical structure for potential applications. For example, the intermolecular cyclization of carbodiimides leading to 2-aminoquinazolinone derivatives highlights the reactivity and versatility of these compounds in chemical synthesis (Zhang et al., 2018).
Physical Properties Analysis
The physical properties of 2-Cyclopropylquinoline-4-carbohydrazide derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical applications. Single crystal studies of related compounds provide valuable information about their crystallization behavior and molecular packing (Shetty et al., 2016).
Applications De Recherche Scientifique
“2-Cyclopropylquinoline-4-carbohydrazide” is a chemical compound with the molecular formula C13H13N3O and a molecular weight of 227.27 . It’s a solid substance at room temperature .
Quinoline, which is part of the structure of “2-Cyclopropylquinoline-4-carbohydrazide”, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This suggests that “2-Cyclopropylquinoline-4-carbohydrazide” could potentially have applications in medicinal chemistry research .
As I mentioned earlier, the quinoline structure in “2-Cyclopropylquinoline-4-carbohydrazide” suggests potential applications in medicinal chemistry research . But without more specific research studies or data, it’s difficult to provide a comprehensive analysis of its applications.
-
Biologically and Pharmaceutically Active Quinoline and Its Analogues : Quinoline, which is part of the structure of “2-Cyclopropylquinoline-4-carbohydrazide”, has versatile applications in the fields of industrial and synthetic organic chemistry. It plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
-
Proteomics Research : This compound is a specialty product for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is often used in exploring potential treatment methods for diseases.
-
Antibacterial, Antifungal, and Anti-proliferative Activities : A study mentioned the synthesis of quinoline derivatives and investigated their antibacterial, antifungal, and anti-proliferative activities . Although “2-Cyclopropylquinoline-4-carbohydrazide” was not specifically mentioned, it’s possible that it could have similar applications due to its quinoline structure.
Propriétés
IUPAC Name |
2-cyclopropylquinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-16-13(17)10-7-12(8-5-6-8)15-11-4-2-1-3-9(10)11/h1-4,7-8H,5-6,14H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSFWVILZWCLLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402086 |
Source


|
| Record name | 2-cyclopropylquinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylquinoline-4-carbohydrazide | |
CAS RN |
119778-68-6 |
Source


|
| Record name | 2-cyclopropylquinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

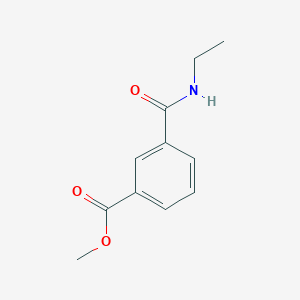


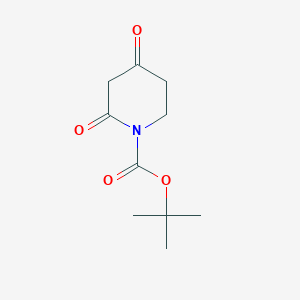
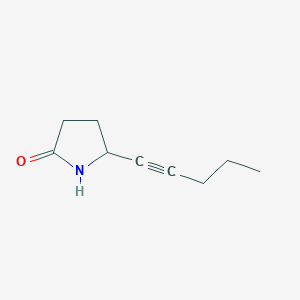
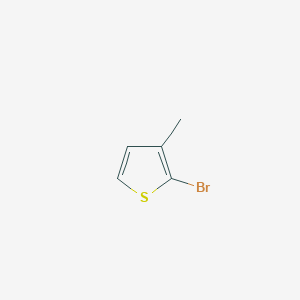
![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B51426.png)
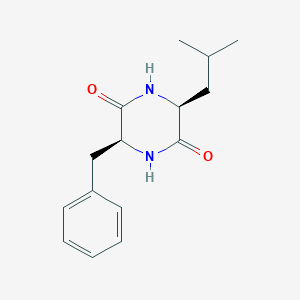
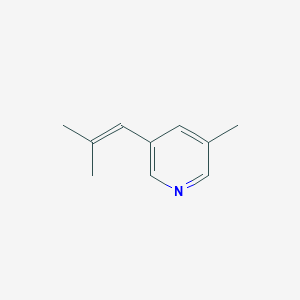

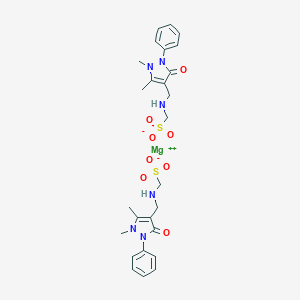
![Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI)](/img/structure/B51437.png)
